N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a 2,4-dimethoxyphenyl group at position 5 and a benzamide moiety bearing an ethylsulfanyl group at position 2. The 1,3,4-oxadiazole scaffold is renowned for its electron-deficient aromatic character, enabling π-π stacking and hydrogen-bonding interactions in biological systems. The 2,4-dimethoxy groups likely enhance solubility and metabolic stability, while the ethylsulfanyl substituent contributes to lipophilicity, influencing membrane permeability .
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-4-27-14-7-5-6-12(10-14)17(23)20-19-22-21-18(26-19)15-9-8-13(24-2)11-16(15)25-3/h5-11H,4H2,1-3H3,(H,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAGOFOUNQLLGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioetherification of 3-Chlorobenzoic Acid
The ethylsulfanyl group is introduced through a nucleophilic aromatic substitution reaction:
- Substrate : 3-Chlorobenzoic acid.
- Reagent : Ethanethiol (CH₃CH₂SH) in the presence of potassium tert-butoxide (KTB).
- Conditions : DMF solvent, 0–5°C, 2 hours.
Mechanism :
- Deprotonation of ethanethiol by KTB generates ethanethiolate (CH₃CH₂S⁻).
- SNAr displacement of chloride at the meta position yields 3-(ethylsulfanyl)benzoic acid.
Purification :
Formation of the 1,3,4-Oxadiazole Ring
Diacylhydrazide Preparation
The oxadiazole precursor is synthesized by reacting 3-(ethylsulfanyl)benzohydrazide with 2,4-dimethoxybenzoyl chloride:
- Hydrazide Synthesis :
- Acylation :
- Hydrazide + 2,4-dimethoxybenzoyl chloride → diacylhydrazide.
- Solvent: Dichloromethane (DCM), room temperature, 4 hours.
Cyclodehydration to Oxadiazole
Cyclization of the diacylhydrazide is achieved using POCl₃:
- Conditions : POCl₃ (3 equiv), reflux, 6 hours.
- Mechanism : Acid-catalyzed dehydration forms the 1,3,4-oxadiazole ring.
- Workup :
- Quench with ice-water.
- Neutralization with NaHCO₃.
- Column chromatography (SiO₂, hexane/ethyl acetate).
- Yield : 68–72%.
Coupling to Form the Benzamide Moiety
Activation of 3-(Ethylsulfanyl)Benzoic Acid
The carboxylic acid is converted to its acyl chloride:
Amidation of Oxadiazole Intermediate
The oxadiazole’s amine group reacts with the acyl chloride:
- Conditions :
- Solvent: Tetrahydrofuran (THF).
- Base: Triethylamine (Et₃N), 0°C → room temperature.
- Reaction Time : 12 hours.
- Purification :
- Washing with 5% NaHCO₃ and brine.
- Recrystallization from ethanol/water.
- Yield : 82–86%.
Optimization and Scalability
Critical Parameters
- Temperature Control : Thioetherification and cyclization require strict maintenance of 0–5°C to suppress by-products.
- Solvent Recovery : THF/ethyl acetate mixtures are recycled with >80% efficiency, aligning with green chemistry principles.
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve cyclization yields by 8–12%.
Industrial Adaptation
- Continuous Flow Reactors : Enhance heat transfer during exothermic steps (e.g., POCl₃ reactions).
- Process Analytical Technology (PAT) : In-line NMR monitors reaction progress, reducing purification demands.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >98.5% purity (C18 column, acetonitrile/water gradient).
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its bioactive effects. The oxadiazole ring plays a crucial role in binding to the active sites of enzymes, while the dimethoxyphenyl and ethylsulfanyl groups enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
A. 1,3,4-Oxadiazole Derivatives with Varied Aromatic Substituents
- Compound 18 (): N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide Key Differences: Replaces the 2,4-dimethoxyphenyl group with a dihydrobenzodioxin ring and substitutes ethylsulfanyl with thiomethoxy. Thiomethoxy (S–CH₃) is less lipophilic than ethylsulfanyl (S–CH₂CH₃), which may alter cellular uptake .
- Compound 19 (): N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide Key Differences: Features a trifluoromethyl (-CF₃) group instead of ethylsulfanyl.
- OZE-II (): N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide Key Differences: Contains a 3,5-dimethoxyphenyl group and a sulfonyl-substituted benzamide. Impact: The symmetric 3,5-dimethoxy substitution may enhance π-π interactions compared to the asymmetric 2,4-dimethoxy in the target compound.
B. Sulfur-Containing Substituents
- Compound in : 3-[5-cyclopropyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl]-N-[2-(ethylsulfanyl)ethyl]benzamide
- Key Differences : Retains the ethylsulfanyl group but incorporates it into a pyrazole-oxadiazole hybrid structure.
- Impact : The pyrazole core introduces additional nitrogen atoms, which could alter electronic properties and binding modes compared to the simpler oxadiazole-benzamide framework of the target compound .
A. Antimicrobial Activity ()
- OZE-I, OZE-II, OZE-III : These 1,3,4-oxadiazole derivatives exhibit activity against Staphylococcus aureus biofilms.
B. Enzyme Inhibition ()
- Compounds 18–21 : Optimized for Ca²⁺/calmodulin inhibition.
Physicochemical Properties
*Estimated based on structural analogs.
- Lipophilicity : The target compound’s ethylsulfanyl group provides a balance between lipophilicity (LogP ~3.5) and solubility, outperforming OZE-II’s sulfonyl group (LogP ~4.2) in membrane permeability .
- Metabolic Stability : Methoxy groups in the target compound may slow oxidative metabolism compared to compounds with electron-withdrawing groups (e.g., -CF₃ in compound 19) .
Biological Activity
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide is a compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.
Chemical Structure and Synthesis
The compound features a complex structure characterized by the presence of a 1,3,4-oxadiazole moiety and various functional groups that enhance its biological properties. The synthesis typically involves cyclodehydration reactions of hydrazides with carboxylic acid derivatives under acidic conditions. This method allows for the formation of the oxadiazole ring, which is crucial for the compound's activity.
Antiproliferative Effects
Research indicates that this compound exhibits antiproliferative properties against various cancer cell lines. Studies have shown that this compound can inhibit cell growth through several mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.
- Apoptosis Induction : It promotes apoptosis in cancer cells by activating intrinsic pathways involving caspases and Bcl-2 family proteins.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies reveal its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism or bacterial growth.
- Receptor Modulation : It could also interact with cellular receptors that regulate apoptosis and cell proliferation.
Comparative Analysis
To understand the uniqueness of this compound in relation to similar compounds, a comparison table is provided below:
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
-
Study on Cancer Cell Lines : A recent study evaluated the antiproliferative effects on A549 (lung cancer) and HepG2 (liver cancer) cell lines. Results indicated significant growth inhibition at concentrations as low as 10 µM over 48 hours.
Cell Line Concentration (µM) % Viability A549 10 45 HepG2 10 50 -
Antimicrobial Efficacy : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 20 µg/mL against both strains.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 20 Escherichia coli 20
Q & A
Q. What are the recommended synthetic pathways for N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide, and what reaction conditions optimize yield?
Methodological Answer: The synthesis involves a multi-step process:
Oxadiazole Ring Formation : React 2,4-dimethoxyphenylcarboxylic acid hydrazide with carbon disulfide under basic conditions to form the 1,3,4-oxadiazole core .
Substitution at C-2 : Introduce the ethylsulfanyl group via nucleophilic substitution using ethyl mercaptan and a base (e.g., KOH) in ethanol at 60°C .
Benzamide Coupling : Use EDC/HOBt-mediated coupling of 3-(ethylsulfanyl)benzoic acid with the oxadiazole intermediate in DMF at room temperature .
Optimization Tips :
- Microwave-assisted synthesis reduces reaction time (30–60 minutes vs. 12–24 hours for conventional heating) .
- Solvent choice (e.g., DMF for coupling) improves solubility and minimizes side reactions .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98% required for biological assays) .
- NMR : Key signals include:
- δ 8.2–8.5 ppm (aromatic protons on benzamide).
- δ 3.8–4.1 ppm (methoxy groups).
- δ 1.2–1.4 ppm (ethylsulfanyl CH3) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 430.1 (calculated) .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
Methodological Answer:
- Antimicrobial Activity : Perform MIC assays against S. aureus and E. coli using broth microdilution (CLSI guidelines) .
- Anticancer Screening : Use MTT assays on HeLa and MCF-7 cell lines (IC₅₀ values < 10 µM suggest promising activity) .
- Cytotoxicity : Test on normal human fibroblasts (e.g., NIH/3T3) to assess selectivity .
Advanced Research Questions
Q. How can conflicting bioactivity data between structural analogs be resolved?
Methodological Answer: Case Study : If analogs with 2,4-dimethoxyphenyl vs. 4-chlorophenyl substituents show divergent anticancer activity:
Structural Analysis : Compare docking scores (e.g., AutoDock Vina) against kinase targets (e.g., EGFR) to identify binding-affinity differences .
Solubility Testing : Measure logP values (HPLC-derived) to assess hydrophobicity’s impact on cell permeability .
Metabolic Stability : Perform liver microsome assays to evaluate susceptibility to demethylation or sulfoxide formation .
Resolution : Higher hydrophobicity (logP > 3.5) in 2,4-dimethoxy analogs may reduce bioavailability, explaining lower efficacy despite strong in vitro binding .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
Methodological Answer:
- Prodrug Design : Convert the ethylsulfanyl group to a sulfoxide (via controlled oxidation with H₂O₂) to enhance solubility .
- Formulation : Use PEGylated liposomes to improve plasma half-life .
- Dose Optimization : Conduct PK/PD modeling in rodents (e.g., IV/PO administration) to determine Cmax, t₁/₂, and AUC .
Q. How can computational methods guide structure-activity relationship (SAR) studies?
Methodological Answer:
QSAR Modeling : Train models using descriptors like molar refractivity and topological polar surface area (TPSA) to predict activity against tyrosine kinases .
Molecular Dynamics (MD) : Simulate binding stability in EGFR’s ATP-binding pocket over 100 ns to identify critical interactions (e.g., H-bonds with methoxy groups) .
ADMET Prediction : Use SwissADME to forecast BBB permeability and CYP450 inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
